molecular formula C7H6ClN3 B12949441 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12949441
M. Wt: 167.59 g/mol
InChI Key: GJSRGCUZGVZOCZ-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a chlorine atom at the 5th position and a methyl group at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step processes. One common method starts with the α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to form the pyrimidine ring . Another approach involves the use of dimethyl malonate as the starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, it can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation . This inhibition can result in therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and methyl groups in 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine imparts unique electronic and steric properties, enhancing its reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H6ClN3/c1-4-6-5(8)2-9-7(6)11-3-10-4/h2-3H,1H3,(H,9,10,11)

InChI Key

GJSRGCUZGVZOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=NC=N1)Cl

Origin of Product

United States

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